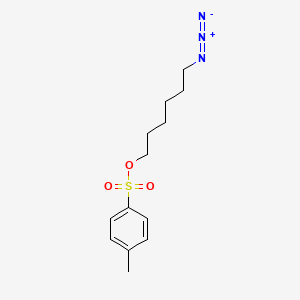
2,5-Dichloro-4-iodoaniline
Übersicht
Beschreibung
2,5-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is first chlorinated to introduce chlorine atoms at the 2 and 5 positions. This is followed by iodination to introduce the iodine atom at the 4 position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with catalysts like iron or copper to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-iodoaniline involves its ability to interact with various molecular targets. The presence of halogen atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound can participate in electrophilic and nucleophilic reactions, allowing it to form bonds with different substrates. The molecular pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-iodoaniline: Similar structure but with only one chlorine atom.
2,6-Dichloro-4-iodoaniline: Similar structure but with chlorine atoms at the 2 and 6 positions.
4-Chloroaniline: Contains only one chlorine atom and no iodine.
Uniqueness
2,5-Dichloro-4-iodoaniline is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Eigenschaften
IUPAC Name |
2,5-dichloro-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYPUPZMSSNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B3142174.png)




![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3142200.png)


![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)



![4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride](/img/structure/B3142259.png)
